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Cat. No.: B1668243 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic

profile of Carmegliptin, a novel dipeptidyl peptidase IV (DPP-IV) inhibitor. The data presented

herein is crucial for understanding the absorption, distribution, metabolism, and excretion

(ADME) characteristics of this compound in key preclinical models, offering valuable insights

for its continued development.

Executive Summary
Carmegliptin is an investigational oral anti-hyperglycemic agent for the treatment of Type 2

diabetes.[1] It selectively inhibits DPP-IV, an enzyme that rapidly inactivates incretin hormones,

thereby prolonging their anti-hyperglycemic actions.[1] Preclinical studies in rats, dogs, and

cynomolgus monkeys have demonstrated that Carmegliptin exhibits moderate clearance,

extensive tissue distribution, and variable oral bioavailability.[2][3][4] A key characteristic of

Carmegliptin is its high resistance to hepatic metabolism, with the majority of the administered

dose excreted unchanged.[2][3][4] The compound is also a substrate for the P-glycoprotein

(Pgp) transporter.[1][2][5]

Pharmacokinetic Parameters
The pharmacokinetic properties of Carmegliptin have been evaluated in Wistar rats, Beagle

dogs, and cynomolgus monkeys. The following tables summarize the key quantitative data

from these studies.
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Table 1: Intravenous Pharmacokinetic Parameters of
Carmegliptin

Species Dose (mg/kg)
CL
(mL/min/kg)

Vss (L/kg) t½ (h)

Rat 1 25 4.1 2.3

Dog 1 7.9 3.4 5.0

Monkey 1 11 3.2 4.0

CL: Clearance,

Vss: Volume of

distribution at

steady state, t½:

Half-life.

Table 2: Oral Pharmacokinetic Parameters of
Carmegliptin
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Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

F (%)

Rat 10 240 2.0 670 28

Dog 2.5 1100 1-4 9100 110

Dog 10 3800 1-4 51000 174

Monkey 2.5 800 1-4 3400 30

Monkey 10 2900 1-4 23000 80

Cmax:

Maximum

plasma

concentration

, Tmax: Time

to reach

Cmax, AUC:

Area under

the plasma

concentration

-time curve,

F:

Bioavailability

.

Note: In dogs and monkeys, the area under the plasma concentration-time curve (AUC)

increased in a more than dose-proportional manner over an oral dose range of 2.5-10 mg/kg,

which is attributed to the saturation of intestinal active secretion.[2][3][4]

Experimental Protocols
The following sections detail the methodologies employed in the key preclinical

pharmacokinetic studies of Carmegliptin.

Animal Models
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Rats: Male Wistar rats were used for the studies. Some experiments utilized bile duct-

cannulated (BDC) rats to investigate biliary excretion.[3][6]

Dogs: Male Beagle dogs were used.[2][3]

Monkeys: Male cynomolgus monkeys were used.[2][3]

Dosing and Sample Collection
Intravenous (IV) Administration: Carmegliptin was administered as a single intravenous

bolus.

Oral (PO) Administration: For oral dosing, Carmegliptin was administered via oral gavage.

In dog studies, a capsule formulation was also used.[3]

Sample Collection: Blood samples were collected at various time points post-dosing. Urine

and feces were collected over specified intervals to determine excretion pathways.[3][6] In

BDC rats, bile was also collected.[3]

Bioanalytical Method
Plasma, urine, and bile samples were analyzed for Carmegliptin concentrations using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

The lower limit of quantification for Carmegliptin was 1 ng/mL in plasma and 20 ng/mL in

urine.[6]

Metabolism and Excretion Studies
To investigate the metabolism and excretion of Carmegliptin, radiolabeled

[14C]Carmegliptin was administered to rats and dogs.[2][3]

Radioactivity in plasma, urine, feces, and bile was measured to determine the extent of

absorption and the routes and rates of excretion.[3]

In vitro metabolism was assessed using liver microsomes and hepatocytes from humans,

rats, dogs, and cynomolgus monkeys.[3]
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Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile
Absorption
Carmegliptin is rapidly absorbed after oral administration, with peak plasma concentrations

(Tmax) reached between 1 and 4 hours post-dose in all species studied.[3] The oral

bioavailability was found to be moderate in rats (28-40%), intermediate in monkeys (30-80%),

and high in dogs (110-174%).[3]

Distribution
Carmegliptin exhibits extensive tissue distribution, as indicated by its large volume of

distribution at steady state (Vss) in all species.[2][3][4] This suggests that the drug is not

confined to the bloodstream and distributes into various tissues.

Metabolism
A significant finding from the preclinical studies is that Carmegliptin is highly resistant to

hepatic metabolism.[2][3][4] In vitro studies with liver microsomes and hepatocytes from various

species, including humans, showed no detectable metabolites.[3] Consistent with these

findings, after administration of radiolabeled Carmegliptin to rats and dogs, the unchanged

parent drug accounted for the majority of the radioactivity in plasma, bile, urine, and feces.[3]

Excretion
The primary route of elimination for Carmegliptin is excretion of the unchanged drug.[2][3]

Following oral administration of [14C]Carmegliptin to rats and dogs, over 94% of the

radioactive dose was recovered within 72 hours.[2][3][4] In rats, approximately 36% of the dose

was excreted in urine, 29% in the intestinal lumen, and 19% in bile.[2][3] In dogs, excretion was

also rapid and complete, with about 30-40% of an intravenous dose excreted in urine.[3]

Visualizations
Mechanism of Action: DPP-IV Inhibition
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Caption: Mechanism of action of Carmegliptin as a DPP-IV inhibitor.
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Caption: Workflow of a typical preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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